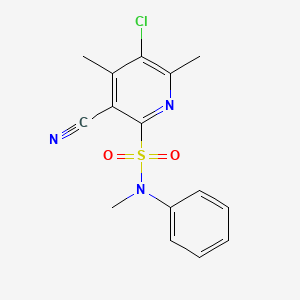

5-chloro-3-cyano-N,4,6-trimethyl-N-phenylpyridine-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

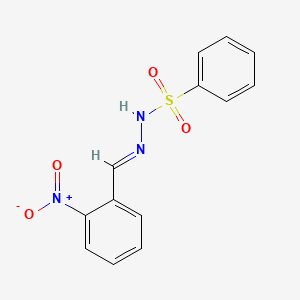

The synthesis of sulfonamide derivatives often involves the reaction of suitable amine precursors with sulfonyl chlorides or sulfonic esters. For instance, the synthesis of similar sulfonamides has been achieved through reactions that involve the derivatization of 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamides with various substituted phenyl groups, highlighting the versatility of sulfonamide synthesis methods (Güzel et al., 2009).

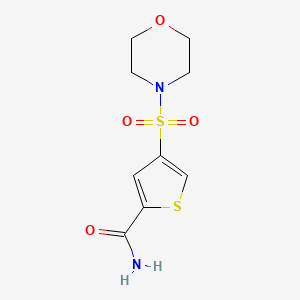

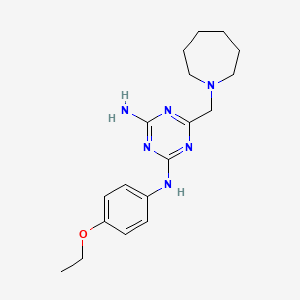

Molecular Structure Analysis

The molecular structure of sulfonamides is characterized by the presence of the sulfonamide group (-SO2NH2) attached to an aromatic or heteroaromatic ring. The structure and bonding nature can be elucidated using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy, providing insights into the compound's electronic configuration and spatial arrangement. For example, detailed structural analysis has been conducted on similar sulfonamide compounds, revealing their bonding nature and geometry (Durgun et al., 2016).

Chemical Reactions and Properties

Sulfonamides undergo various chemical reactions, such as nucleophilic substitution, cyclization, and coupling reactions, which significantly impact their chemical properties and potential applications. For example, the reactivity of sulfonamides with amines, alcohols, and halides under different conditions can lead to a diverse range of derivatives with varying properties and biological activities (Han, 2010).

科学的研究の応用

Antimycobacterial Agents Development

A study explored the derivatization of 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamides to pyridinium derivatives, including compounds structurally related to 5-chloro-3-cyano-N,4,6-trimethyl-N-phenylpyridine-2-sulfonamide. These derivatives exhibited nanomolar inhibitory activity against two beta-carbonic anhydrases from Mycobacterium tuberculosis, Rv1284 and Rv3273, showing potential as antimycobacterial agents with an alternative mechanism of action (Güzel et al., 2009).

Enantioseparation Techniques

Research into enantioseparation of uncharged compounds by capillary electrophoresis highlighted the use of anionic and neutral β-cyclodextrin derivatives for separating acidic compounds. Although the study did not directly involve 5-chloro-3-cyano-N,4,6-trimethyl-N-phenylpyridine-2-sulfonamide, the techniques and principles discussed could be applicable to its enantiomeric resolution, enhancing its potential pharmaceutical applications (Fillet et al., 1998).

Antiviral Compound Synthesis

A synthesis study developed 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, structurally related to the compound , demonstrating certain anti-tobacco mosaic virus activities. This suggests that similar compounds, including 5-chloro-3-cyano-N,4,6-trimethyl-N-phenylpyridine-2-sulfonamide, could be explored for their antiviral properties (Chen et al., 2010).

特性

IUPAC Name |

5-chloro-3-cyano-N,4,6-trimethyl-N-phenylpyridine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O2S/c1-10-13(9-17)15(18-11(2)14(10)16)22(20,21)19(3)12-7-5-4-6-8-12/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIOBYLBCQALHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)N(C)C2=CC=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol](/img/structure/B5557097.png)

![4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5557101.png)

![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-2-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5557103.png)

![3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5557134.png)

![8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5557137.png)

![3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5557140.png)

![4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5557155.png)

![[(3aS*,9bS*)-2-(1,3-benzothiazol-6-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5557169.png)